5-Methyl-1h-imidazole-4-sulfonic acid

描述

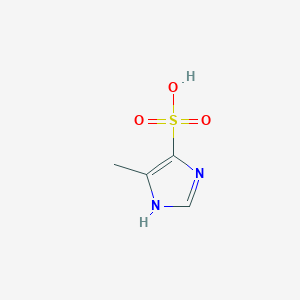

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methyl-1H-imidazole-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3S/c1-3-4(6-2-5-3)10(7,8)9/h2H,1H3,(H,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDKWOYOXAFWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285216 | |

| Record name | 5-Methyl-1H-imidazole-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6307-14-8 | |

| Record name | 4-Methyl-1H-imidazole-5-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6307-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 41089 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006307148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC41089 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-1H-imidazole-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 1h Imidazole 4 Sulfonic Acid and Its Analogs

General Strategies for Imidazole (B134444) Ring Formation

The construction of the imidazole scaffold is a fundamental step in the synthesis of the target compound and its analogs. Several classical and modern methods are employed, including cyclization reactions, multicomponent reactions, and the use of specialized starting materials like amidonitriles and azirines.

Cyclization Reactions

Cyclization reactions are a cornerstone of heterocyclic chemistry and provide numerous pathways to the imidazole ring. These methods typically involve the condensation of a precursor molecule or molecules that contain the necessary carbon and nitrogen atoms to form the five-membered ring.

One common approach involves the reaction of α-dicarbonyl compounds with aldehydes and ammonia (B1221849), a method known as the Debus-Radziszewski synthesis. wikipedia.org This reaction proceeds in two conceptual stages: the initial condensation of the dicarbonyl compound with two equivalents of ammonia to form a diimine, which then condenses with an aldehyde to form the imidazole ring. wikipedia.org

Recent developments in cyclization reactions for imidazole synthesis include iodine-mediated processes. For instance, substituted imidazoles can be synthesized through an iodine-promoted oxidative cyclization. acs.orgrsc.org One proposed mechanism involves the reaction of a starting compound with molecular iodine to form a key intermediate, which then undergoes further reaction and cyclization to yield the imidazole product. acs.org This methodology has been shown to be effective for producing biologically relevant imidazoles in moderate to very good yields. acs.org

Another strategy involves the cyclization of amido-nitriles. A nickel-catalyzed addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization can afford disubstituted imidazoles. rsc.orgresearchgate.net This method is noted for its mild reaction conditions, which allow for the inclusion of a variety of functional groups. rsc.orgresearchgate.net

The table below summarizes various cyclization strategies for imidazole synthesis.

| Cyclization Strategy | Key Reactants | Catalyst/Conditions | Product Type |

| Debus-Radziszewski | 1,2-dicarbonyl, aldehyde, ammonia | Heat | Substituted imidazoles |

| Iodine-Mediated Cyclization | Varies (e.g., enamines) | Molecular iodine | Substituted imidazoles |

| Amido-nitrile Cyclization | Amido-nitrile | Nickel catalyst | Disubstituted imidazoles |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. researchgate.net This approach is particularly well-suited for the synthesis of diverse libraries of substituted imidazoles. researchgate.netrsc.org

The Debus-Radziszewski imidazole synthesis is a classic example of a multi-component reaction, combining a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.org This method is used commercially for the production of several imidazoles. wikipedia.org A modification of this reaction, where one equivalent of ammonia is replaced by a primary amine, can produce N-substituted imidazoles in good yields. wikipedia.org

Modern MCR approaches often employ catalysts to improve yields and selectivity. For example, an acid-promoted MCR methodology has been developed for the construction of tri- and tetrasubstituted imidazoles in good to excellent yields. acs.org Various catalysts, including fluoroboric acid-derived systems, have been investigated for both three-component (3-MCR) and four-component (4-MCR) reactions to form 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles, respectively. rsc.org HBF4–SiO2 has been identified as a particularly effective and recyclable catalyst for these transformations. rsc.org

The table below provides an overview of different multicomponent reaction approaches for imidazole synthesis.

| MCR Approach | Components | Catalyst/Conditions | Product Type |

| Debus-Radziszewski (3-MCR) | 1,2-dicarbonyl, aldehyde, ammonium (B1175870) salt | HBF4–SiO2, LiBF4, or Zn(BF4)2 | 2,4,5-trisubstituted imidazoles |

| 4-MCR | 1,2-dicarbonyl, aldehyde, amine, ammonium acetate | HBF4–SiO2, LiBF4, or Zn(BF4)2 | 1,2,4,5-tetrasubstituted imidazoles |

| Acid-Promoted MCR | Varies | Acid promoter | Tri- and tetrasubstituted imidazoles |

Utilization of Amidonitriles and Azirines

The use of amidonitriles and azirines as precursors offers alternative and often highly regioselective routes to substituted imidazoles. rsc.orgresearchgate.net

A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported. rsc.orgresearchgate.net The reaction proceeds under mild conditions and is catalyzed by nickel. This process involves the addition to the nitrile, followed by a series of steps including tautomerization and dehydrative cyclization to yield the final imidazole product. rsc.orgresearchgate.net The mildness of the conditions allows for the presence of various functional groups, including aryl halides and other heterocycles. rsc.orgresearchgate.net

2H-azirines are another class of precursors used in imidazole synthesis. rsc.orgresearchgate.net For example, a reaction combining a C2–N3 fragment with a N1–C4–C5 unit has been explored. In one such method, trisubstituted NH-imidazoles are formed from the reaction of benzimidates with 2H-azirines in the presence of zinc(II) chloride. rsc.orgresearchgate.net In a related approach, vinylazides are converted in situ into 2H-azirines, which then react with cyanamide (B42294) to produce 2-aminoimidazoles in moderate to excellent yields. rsc.orgresearchgate.net These methods provide good control over the substitution pattern at the 2, 4, and 5 positions of the imidazole ring. rsc.orgresearchgate.net

The following table summarizes the use of amidonitriles and azirines in imidazole synthesis.

| Precursor | Co-reactant | Catalyst/Conditions | Product Type |

| Amido-nitrile | - | Nickel catalyst | 2,4-disubstituted NH-imidazoles |

| 2H-azirine | Benzimidate | Zinc(II) chloride | Trisubstituted NH-imidazoles |

| Vinylazide (forms 2H-azirine in situ) | Cyanamide | Varies | 2-aminoimidazoles |

Introduction of the Sulfonic Acid Group

Once the imidazole ring is formed, the next critical step is the introduction of the sulfonic acid group at the desired position. This can be achieved through direct sulfonation of the imidazole scaffold or by derivatization from a sulfonyl chloride intermediate.

Sulfonation Reactions on Imidazole Scaffolds

Direct sulfonation is a common method for introducing a sulfonic acid group onto an aromatic ring. In the case of imidazole, reaction with sulfuric acid can lead to the formation of imidazole-4(5)-sulfonic acid. slideshare.net The position of sulfonation can be influenced by the reaction conditions and the presence of other substituents on the imidazole ring. For the synthesis of 5-Methyl-1H-imidazole-4-sulfonic acid, direct sulfonation of 5-methylimidazole would be a potential route, though the regioselectivity would need to be controlled.

Brønsted acidic ionic liquids with sulfonic acid groups attached to an imidazolium (B1220033) cation have been synthesized, demonstrating the functionalization of the imidazole core with this group. researchgate.net These materials are often prepared through sulfonation routes and have applications as recyclable catalysts. researchgate.net

Derivatization from Sulfonyl Chlorides

An alternative, multi-step approach to introducing the sulfonic acid group involves the initial formation of a sulfonyl chloride, which can then be hydrolyzed to the corresponding sulfonic acid. nih.govnih.gov This method can offer advantages in terms of controlling the position of functionalization and compatibility with other functional groups.

The synthesis of sulfonyl chlorides from primary sulfonamides can be achieved using a pyrylium (B1242799) salt (Pyry-BF4) as an activating agent. nih.govnih.gov This method is notable for its mild reaction conditions and high selectivity towards the NH2 group of the sulfonamide, allowing for the late-stage formation of sulfonyl chlorides in complex molecules. nih.govnih.gov A variety of nucleophiles can then be used to displace the chloride, or hydrolysis can be performed to yield the sulfonic acid. nih.govnih.gov

Another route to sulfonyl chlorides is through the chlorosulfonation of S-alkylisothiourea salts using N-chlorosuccinimide. organic-chemistry.org These salts are readily prepared from alkyl halides or mesylates and thiourea. organic-chemistry.org The resulting sulfonyl chlorides can then be converted to the desired sulfonic acids.

The conversion of a carboxylic acid to a sulfonyl chloride can also be a viable pathway. For example, 5-methyl-1H-imidazole-4-carboxylic acid can be converted to 5-methyl-1H-imidazole-4-carboxylic acid chloride using oxalyl chloride. prepchem.comprepchem.com While this is a carboxylic acid chloride, similar chemistries could potentially be adapted for the synthesis of sulfonyl chlorides from corresponding precursors.

The table below outlines methods for derivatization from sulfonyl chlorides.

| Starting Material | Reagent(s) | Intermediate | Final Product |

| Primary sulfonamide | Pyry-BF4, MgCl2 | Sulfonyl chloride | Sulfonic acid (via hydrolysis) |

| S-alkylisothiourea salt | N-chlorosuccinimide | Sulfonyl chloride | Sulfonic acid (via hydrolysis) |

Regioselective Synthesis Considerations

The regioselective synthesis of substituted imidazoles, including sulfonic acid derivatives, is a critical aspect of their chemistry, as the position of substituents profoundly influences the molecule's properties. The imidazole ring has two nitrogen atoms, and in an unsymmetrically substituted imidazole, these nitrogens are not equivalent, leading to potential isomers upon N-alkylation.

Achieving regioselectivity, particularly for the N1 position, is a common challenge. researchgate.netderpharmachemica.com Studies on the N-alkylation of nitroimidazoles, for example, have shown that reaction conditions such as the choice of solvent, base, and temperature can significantly influence the outcome. For instance, the alkylation of 4-nitroimidazole (B12731) favors substitution at the N-1 position. derpharmachemica.com In contrast, for 2-methyl-5-nitroimidazole, steric hindrance from the nitro group directs alkylation to the N-3 position. derpharmachemica.com Computational studies can complement experimental results to predict and explain the observed regioselectivity. derpharmachemica.com The synthesis of 1,4-disubstituted imidazoles has been achieved with complete regioselectivity through a pathway involving a double aminomethylenation of a glycine (B1666218) derivative, followed by a transamination/cyclization cascade. rsc.org This approach allows for the introduction of a diverse range of N-substituents in a controlled manner. rsc.org Similarly, computational analysis has shown that for certain DAMN-based imines, the presence of a 2-hydroxyaryl group can control the reaction mechanism, guiding it toward the regioselective formation of imidazole derivatives. nih.gov

Specific Synthetic Pathways for Methyl-Imidazole Sulfonic Acid Derivatives

Synthesis of 1H-Imidazole-4-sulfonic Acid, 5-chloro-1-methyl-

The synthesis of 5-chloro-1-methyl-1H-imidazole-4-sulfonic acid can be approached from its precursor, 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride. scbt.combldpharm.com A plausible synthetic route begins with the nitration of 5-chloro-1-methylimidazole (B19843). A known method for a similar compound involves treating 5-chloro-1-methylimidazole nitrate (B79036) salt with sulfuric acid to yield 5-chloro-1-methyl-4-nitroimidazole. google.com

The general sequence to convert an aromatic nitro group to a sulfonic acid involves several steps:

Reduction: The nitro group (-NO₂) is reduced to an amino group (-NH₂).

Diazotization: The resulting amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and HCl) to form a diazonium salt (-N₂⁺Cl⁻).

Sulfonylation: The diazonium salt is then subjected to a reaction, often a variation of the Sandmeyer reaction, where it is treated with sulfur dioxide in the presence of a copper catalyst to introduce a sulfonyl chloride group (-SO₂Cl).

Hydrolysis: Finally, the sulfonyl chloride is hydrolyzed with water to yield the desired sulfonic acid (-SO₃H).

This multi-step process allows for the regioselective introduction of the sulfonic acid group at the 4-position of the 1-methyl-5-chloroimidazole ring.

Synthesis of 5-Formylimidazole-4-sulfonic Acids from Oxidative Chlorination

The synthesis of 5-formylimidazole-4-sulfonic acids can be conceptualized through a combination of formylation and sulfonation reactions. A common method for introducing a formyl group onto an activated heterocyclic ring is the Vilsmeier-Haack reaction. This reaction typically uses a Vilsmeier reagent, prepared from a formamide (B127407) like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). google.comgoogleapis.com

A potential pathway could involve:

Vilsmeier-Haack Formylation: An appropriately substituted imidazole precursor is treated with the Vilsmeier reagent to introduce a formyl group (-CHO) at the 5-position. For instance, 2-butyl-1H-imidazol-5(4H)-one can be reacted with POCl₃ and DMF to produce 2-butyl-4-chloro-5-formylimidazole. google.com

Sulfonation: The formylated imidazole can then be sulfonated. Direct sulfonation can be challenging, so an alternative route via an intermediate is often preferred.

Oxidative Chlorination Route: An alternative strategy involves starting with an imidazole-4-thiol or a corresponding disulfide. This sulfur-containing intermediate can undergo oxidative chlorination to form an imidazole-4-sulfonyl chloride. researchgate.net This sulfonyl chloride can then be hydrolyzed to the sulfonic acid. The formyl group would need to be introduced either before or after the sulfonation sequence, with considerations for the directing effects of the existing substituents and the stability of the formyl group under the reaction conditions.

Synthesis of 4-Aroyl-5-methyl-1H-imidazol-2(3H)-one Derivatives

A straightforward synthesis for 4-aroyl-5-methyl-1H-imidazol-2(3H)-one derivatives, which are analogs of the drug Enoximone, has been developed starting from aryl methyl ketones. researchgate.netresearchgate.net

The synthetic sequence is as follows:

Aryl methyl ketones are reacted with N,N-dimethylacetamide dimethylacetal (DMADMA) to form (E)-1-aryl-3-(dimethylamino)-but-2-en-1-ones. researchgate.net

The dimethylamino group is then substituted by reaction with ammonium acetate, yielding the corresponding (Z)-3-amino-1-aryl-but-2-en-1-ones. researchgate.net

These amino derivatives react with diethyl azodicarboxylate (DEAD) to form intermediate adducts. researchgate.net

These intermediates undergo cyclization, often without isolation, to produce ethyl (5-aroyl-4-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)carbamates. researchgate.netresearchgate.net

The final step involves hydrolysis of the ester group, followed by decarboxylation and deamination of the resulting intermediate to yield the target 4-aroyl-5-methyl-1H-imidazol-2(3H)-ones. researchgate.netresearchgate.net

Table 1: Synthesis of 4-Aroyl-5-methyl-1H-imidazol-2(3H)-one Derivatives

| Starting Aryl Methyl Ketone (Substituent) | Intermediate Product | Final Product |

|---|---|---|

| 4-H | Ethyl (5-benzoyl-4-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)carbamate | 4-Benzoyl-5-methyl-1H-imidazol-2(3H)-one |

| 4-Me | Ethyl [5-(4-methylbenzoyl)-4-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl]carbamate | 5-Methyl-4-(4-methylbenzoyl)-1H-imidazol-2(3H)-one |

| 4-OMe | Ethyl [5-(4-methoxybenzoyl)-4-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl]carbamate | 4-(4-Methoxybenzoyl)-5-methyl-1H-imidazol-2(3H)-one |

| 4-SMe | Ethyl [5-(4-methylthiobenzoyl)-4-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl]carbamate | 5-Methyl-4-(4-methylthiobenzoyl)-1H-imidazol-2(3H)-one (Enoximone) |

| 4-Cl | Ethyl [5-(4-chlorobenzoyl)-4-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl]carbamate | 4-(4-Chlorobenzoyl)-5-methyl-1H-imidazol-2(3H)-one |

Data sourced from Bezenšek et al., 2014. researchgate.net

Synthesis of Methyl 1H-Benzimidazole-5-carboxylate Derivatives

Several synthetic routes are available for methyl 1H-benzimidazole-5-carboxylate derivatives.

One method involves the cyclization of o-phenylenediamine (B120857) derivatives. The targeted methyl 1H-benzimidazole-5-carboxylates can be synthesized by the reaction of appropriate o-phenylenediamine precursors with urea. dergipark.org.trdergipark.org.tr This forms a benzimidazol-2-one. The oxygen at the 2-position can then be converted to a chlorine atom using a reagent like POCl₃. Finally, the resulting 2-chloro-benzimidazole undergoes nucleophilic substitution with various amines, such as 4-methylpiperidine, to yield the final products. dergipark.org.trdergipark.org.tr

A different approach is a one-pot synthesis via reductive cyclization. This method involves the heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate with an aldehyde (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) in the presence of a reducing agent like sodium dithionite (B78146) in DMSO. medcraveonline.com This directly forms the benzimidazole (B57391) ring system. Subsequent base hydrolysis of the ester group can yield the corresponding carboxylic acid. medcraveonline.com

Synthesis of 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and Carbohydrazides

The synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides has been systematically developed. mdpi.comnih.gov The core strategy relies on the construction of the imidazole ring via a cycloaddition reaction.

The key synthetic steps are:

Amide Formation: An acyl chloride is reacted with an aniline (B41778) derivative to produce the corresponding amide. mdpi.com

Imidoyl Chloride Formation: The amide is then converted into an imidoyl chloride. mdpi.com

Cycloaddition: The crucial step is the cycloaddition reaction between the imidoyl chloride and ethyl isocyanoacetate in the presence of a base, which constructs the key 1,5-diaryl-1H-imidazole-4-carboxylate ester intermediates. mdpi.comnih.gov

Final Product Formation:

Carboxylic Acids: The ester intermediates are hydrolyzed to afford the desired 1,5-diaryl-1H-imidazole-4-carboxylic acids in yields typically ranging from 68% to 83%. mdpi.com

Carbohydrazides: Alternatively, reaction of the esters with hydrazine (B178648) monohydrate yields the 1,5-diaryl-1H-imidazole-4-carbohydrazide derivatives, with yields between 58% and 76%. mdpi.com

The proposed mechanism for the cycloaddition involves the base-mediated generation of an anion from ethyl isocyanoacetate, which then attacks the imidoyl chloride. mdpi.comnih.gov Tautomerization and subsequent in-situ cyclization lead to the final imidazole ester product. mdpi.comnih.gov

Table 2: Synthesis of 1,5-Diaryl-1H-imidazole-4-carboxylic Acid/Carbohydrazide Derivatives

| Ester Intermediate | Hydrolysis Product (Yield) | Hydrazinolysis Product (Yield) |

|---|---|---|

| Ethyl 1-(4-chlorophenyl)-5-phenyl-1H-imidazole-4-carboxylate | 1-(4-chlorophenyl)-5-phenyl-1H-imidazole-4-carboxylic acid (78%) | 1-(4-chlorophenyl)-5-phenyl-1H-imidazole-4-carbohydrazide (70%) |

| Ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-imidazole-4-carboxylate | 1-(4-methoxyphenyl)-5-phenyl-1H-imidazole-4-carboxylic acid (81%) | 1-(4-methoxyphenyl)-5-phenyl-1H-imidazole-4-carbohydrazide (72%) |

| Ethyl 5-(4-chlorophenyl)-1-phenyl-1H-imidazole-4-carboxylate | 5-(4-chlorophenyl)-1-phenyl-1H-imidazole-4-carboxylic acid (75%) | 5-(4-chlorophenyl)-1-phenyl-1H-imidazole-4-carbohydrazide (68%) |

| Ethyl 5-(4-bromophenyl)-1-phenyl-1H-imidazole-4-carboxylate | 5-(4-bromophenyl)-1-phenyl-1H-imidazole-4-carboxylic acid (72%) | Not Reported |

| Ethyl 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-4-carboxylate | 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-4-carboxylic acid (79%) | 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-4-carbohydrazide (71%) |

Data sourced from Rashamuse et al., 2021. mdpi.com

Processes for Preparing 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine

The synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, a significant intermediate compound, can be achieved through several distinct pathways, often starting from commercially available materials. google.comguidechem.com These processes involve various reaction types, including nitration, reduction, and transition metal-catalyzed coupling reactions. google.comgoogle.com

One established route begins with 1-nitro-3-trifluoromethyl-benzene. google.com This starting material is reacted with 4-methyl-1H-imidazole to produce 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole. google.com The subsequent step involves the reduction of the nitro group to an amine, typically using hydrogen gas in the presence of a transition metal catalyst, yielding the final product. google.comguidechem.com

Another approach utilizes 3-bromo-5-trifluoromethyl-phenylamine as a key starting material. google.com This compound is reacted with 4-methyl-1H-imidazole using a transition metal catalyst, such as copper or palladium, in the presence of a suitable base. google.com This method provides an environmentally friendly and cost-effective process for preparing the target compound with high yield. google.com

A multi-step process starting from 2-bromo-5-fluoro-benzotrifluoride has also been developed. google.com The synthesis involves the following sequence:

Nitration of 2-bromo-5-fluoro-benzotrifluoride using potassium nitrate and sulfuric acid.

Reduction of the resulting nitro compound via catalytic hydrogenation.

Reaction of the formed 3-fluoro-5-trifluoromethyl-phenylamine with the sodium salt of 4-methyl-imidazole to yield the desired benzenamine. google.com

Further variations on these themes exist, such as reacting 3-bromo-5-fluoro-benzotrifluoride with 4-methylimidazole (B133652) in the presence of a strong base, followed by arylamination with diphenylimine using a palladium catalyst, and subsequent hydrolysis to obtain the final product as its HCl salt. google.com The choice of route can be influenced by factors such as reagent cost, safety, and desired yield and purity. researchgate.net

| Route | Starting Material 1 | Starting Material 2 | Key Intermediates | Catalyst |

| 1 | 1-Nitro-3-trifluoromethyl-benzene | 4-Methyl-1H-imidazole | 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole | Transition Metal (for reduction) |

| 2 | 3-Bromo-5-trifluoromethyl-phenylamine | 4-Methyl-1H-imidazole | Not Applicable | Copper or Palladium |

| 3 | 2-Bromo-5-fluoro-benzotrifluoride | 4-Methyl-imidazole (as sodium salt) | 2-bromo-5-fluoro-1-nitro-3-trifluoro-methyl-benzene; 3-fluoro-5-trifluoromethyl-phenylamine | Palladium/Charcoal (for reduction) |

| 4 | 3-Bromo-5-fluoro-benzotrifluoride | 4-Methylimidazole | 1-(3-Bromo-5-trifluoromethyl-phenyl)-4-methyl-1H-imidazole; N-(1-(3-bromo-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazol-5-yl)diphenylmethanimine | Palladium (for amination) |

Synthesis of Sulfonyl Derivatives of Imidazoline (B1206853) Cores

The synthesis of sulfonyl derivatives of imidazoline and related imidazole cores can be accomplished through various strategies, including multi-component reactions that build the heterocyclic ring and sulfonyl group simultaneously, or by functionalizing a pre-existing imidazole scaffold. researchgate.netnih.gov

A one-pot, four-component reaction has been described for the synthesis of sulfonyl-imidazolone derivatives. researchgate.net This method involves reacting sodium arylsulfinates, trichloroacetonitrile, benzylamines, and acetylenedicarboxylates in water at room temperature. researchgate.net This approach is efficient as it minimizes reaction time and separation procedures. researchgate.net Imidazoline itself is a valuable synthetic intermediate for creating imidazole units. researchgate.net

Another primary strategy involves the reaction of a sulfonyl chloride with an amine to form a sulfonamide. nih.gov This is a widely used method for introducing a sulfonyl group onto a molecule containing a primary or secondary amine. For instance, in the synthesis of quinoline-5-sulfonamides, 8-methoxyquinoline-5-sulfonyl chloride was reacted with various acetylenamine derivatives in anhydrous acetonitrile (B52724) with triethylamine (B128534) as a hydrogen chloride acceptor to produce the corresponding sulfonamides in high yields. nih.gov This principle can be applied to imidazoline cores that possess a suitable amine functionality for reaction with a sulfonyl chloride.

The synthesis of the requisite sulfonyl chlorides is a key preliminary step. This is often achieved through the reaction of a suitable aromatic or heterocyclic compound with chlorosulfonic acid. nih.gov For example, 8-hydroxyquinoline (B1678124) was treated with chlorosulfonic acid at room temperature to prepare 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov

| Method | Description | Reactants | Key Features |

| Multi-component Reaction | A one-pot synthesis to construct a sulfonyl-imidazolone ring system. researchgate.net | Sodium arylsulfinates, trichloroacetonitrile, benzylamines, acetylenedicarboxylates. researchgate.net | Efficient, minimizes separation, performed in water at room temperature. researchgate.net |

| Sulfonamide Formation | Functionalization of an amine-containing core with a sulfonyl chloride. nih.gov | A sulfonyl chloride (e.g., 8-methoxyquinoline-5-sulfonyl chloride) and an amine. nih.gov | High-yield reaction, common for introducing sulfonyl groups. nih.gov |

Chemical Reactivity and Mechanistic Studies of 5 Methyl 1h Imidazole 4 Sulfonic Acid Derivatives

Electrophilic Attack Patterns (N3, C4, C5, C2)

The imidazole (B134444) ring is generally susceptible to electrophilic attack due to its electron-rich nature. However, the positions of attack are heavily influenced by the substituents present. For 5-Methyl-1H-imidazole-4-sulfonic acid, the sulfonic acid group at C4 is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution, particularly at the adjacent C5 and the remote C2 positions. Conversely, the methyl group at C5 is an electron-donating group, which tends to activate the ring.

The N3 nitrogen, with its available lone pair of electrons, is a primary site for electrophilic attack, leading to N-alkylation or N-acylation. The C2 position is generally the most acidic and can be susceptible to electrophilic attack after deprotonation by a strong base. The C5 position, while bearing an activating methyl group, is sterically hindered and its electron density is reduced by the adjacent sulfonic acid group. The C4 position, being directly attached to the deactivating sulfonic acid group, is the least likely to undergo electrophilic attack.

Computational studies on substituted imidazoles have shown that electron-donating groups, such as alkyl groups, enhance the proton affinity of the imidazole ring, making it more basic. nih.gov In contrast, strongly electron-withdrawing groups, like nitro groups (which have a similar deactivating effect to sulfonic acid), significantly lower the proton affinity. nih.gov This suggests that while the N3 of this compound remains a likely site for protonation and other electrophilic attacks, its basicity is attenuated compared to unsubstituted imidazole.

Nucleophilic Substitution Reactions of Substituted Imidazoles

Nucleophilic substitution reactions on the imidazole ring are generally less common than electrophilic substitutions unless the ring is activated by strongly electron-withdrawing groups. The presence of a sulfonic acid group at the C4 position in this compound significantly activates the ring for such reactions.

Studies on halogenoimidazoles have demonstrated that a halogen atom adjacent to an electron-withdrawing group, such as a nitro group, is highly reactive towards nucleophiles. researchgate.net For instance, 4(5)-bromo-5(4)-nitroimidazoles readily undergo nucleophilic displacement with various nucleophiles. rsc.org By analogy, a halogen at the C4 or C5 position of a 5-methyl-1H-imidazole derivative would be activated towards nucleophilic substitution by the sulfonic acid group. The position of the leaving group and the nature of the nucleophile will determine the regiochemical outcome. For example, in 1-benzyl-5-bromo-4-nitroimidazole, the bromine at C5 is readily displaced. rsc.org

The sulfonic acid group itself, or more commonly a sulfonyl chloride derivative, can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups at the C4 position.

Reaction Mechanisms in Imidazole Derivative Formation

The synthesis and transformation of imidazole derivatives, including those of this compound, proceed through a variety of reaction mechanisms.

S_E2 and S_E2cB Mechanisms

While detailed mechanistic studies specifically on this compound are not abundant, the principles of electrophilic substitution on aromatic rings (S_EAr) apply. The reaction would proceed via the formation of a sigma complex (arenium ion), where the stability of this intermediate dictates the regioselectivity. Given the substituent effects, electrophilic attack at N3 would be a primary pathway.

Cyclodehydration and Cyclization Processes

The formation of the imidazole ring itself often involves cyclodehydration steps. For instance, the synthesis of substituted imidazoles can be achieved through the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) (Radziszewski synthesis), which involves cyclization followed by dehydration to form the aromatic ring. rsc.org The synthesis of fused imidazoles can also proceed via intramolecular dehydration of γ-amino-oxazoles. nih.gov

[3+2] Addition Protocols

The [3+2] cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocyclic rings, including imidazoles. These reactions involve the combination of a three-atom component and a two-atom component. For example, the reaction of nitrile imines with trifluoroacetonitrile (B1584977) provides a regioselective route to 5-trifluoromethyl 1,2,4-triazoles, a related azole system. nih.gov Similarly, the synthesis of substituted imidazoles can be achieved through the [3+2] cycloaddition of various precursors. nih.gov Copper-catalyzed [3+2] cycloaddition reactions have also been developed for the synthesis of multisubstituted imidazoles with high regioselectivity. nih.gov

Metal-Catalyzed and Acid-Catalyzed Reactions

Metal catalysts, particularly palladium, play a crucial role in the functionalization of imidazole derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to form carbon-carbon bonds. For instance, palladium tandem catalyzed 1,5-sulfonyl migration followed by a Suzuki-Miyaura cross-coupling has been reported. longdom.org Imidazolylsulfonates can act as electrophilic partners in such cross-coupling reactions. nih.gov

Acid catalysis is also significant in the chemistry of imidazole sulfonic acids. Sulfonic acid-functionalized ionic liquids derived from imidazoles have been used as Brønsted acid catalysts in various organic reactions, including esterification and hydrolysis. researchgate.netacs.org The sulfonic acid group can also be removed through an acid-catalyzed desulfonation reaction, which is the reverse of sulfonation. wikipedia.org

Influence of Functional Groups on Reactivity

The chemical reactivity of derivatives of this compound is profoundly influenced by the electronic properties of the functional groups attached to the imidazole core. The parent structure itself presents a fascinating case study in competing electronic effects, with an electron-donating group (EDG) and a strong electron-withdrawing group (EWG) attached to adjacent carbons on the heterocyclic ring. Understanding the interplay between these groups is crucial for predicting the molecule's behavior in chemical reactions.

The stability and reactivity of the imidazole ring are governed by several factors, including the nature and position of its substituents. numberanalytics.com In this compound, the primary substituents are the methyl group at the C5 position and the sulfonic acid group at the C4 position.

Methyl Group (-CH₃): The methyl group is a weak electron-donating group. It exerts a positive inductive effect (+I) and a hyperconjugative effect, which pushes electron density into the imidazole ring. This donation of electron density tends to activate the ring, making it more susceptible to electrophilic attack compared to an unsubstituted ring.

Sulfonic Acid Group (-SO₃H): In stark contrast, the sulfonic acid group is one of the strongest electron-withdrawing groups. numberanalytics.com It exerts a powerful negative inductive (-I) and negative mesomeric (-M) effect, strongly pulling electron density out of the aromatic π-system. numberanalytics.com This deactivates the ring, making it significantly less reactive towards electrophiles. numberanalytics.com Sulfonic acids are strong acids, with pKa values considerably lower than their carboxylic acid counterparts, indicating the powerful electron-withdrawing nature of the sulfonyl moiety. wikipedia.org

The simultaneous presence of these opposing groups leads to a complex reactivity profile. The potent deactivating effect of the sulfonic acid group is generally expected to dominate the modest activating effect of the methyl group. Consequently, the imidazole ring in these derivatives is significantly deactivated towards electrophilic aromatic substitution.

The reactivity of the nitrogen atoms within the imidazole ring is also heavily modulated. The imidazole ring is amphoteric and can be attacked by both electrophiles and nucleophiles. researchgate.net However, the strong electron-withdrawing nature of the sulfonic acid group reduces the electron density on both the pyrrole-type (N1) and pyridine-type (N3) nitrogen atoms. This diminishes their basicity and nucleophilicity, making them less reactive in acid-base reactions or as nucleophiles compared to simple alkyl-substituted imidazoles. nih.govresearchgate.net For instance, the pKa of 4(5)-nitroimidazole is significantly lower than that of unsubstituted imidazole, demonstrating the powerful effect of an EWG on nitrogen basicity. nih.gov A similar, if not more pronounced, effect is anticipated for the sulfonic acid group.

Further functionalization of the this compound core introduces additional layers of complexity. The nature of any new substituent will further tune the electronic landscape of the molecule.

Addition of Electron-Withdrawing Groups: Introducing another EWG (e.g., a nitro or cyano group) would further deactivate the ring, making electrophilic substitution extremely difficult. However, in certain mechanistic pathways, such as those involving nucleophilic attack on a derivative, EWGs can sometimes stabilize intermediates and increase reaction yields. acs.org

The sulfonic acid group itself can be a site of reaction. It can be converted into derivatives such as sulfonyl chlorides, sulfonamides, and sulfonate esters, providing a handle for further molecular elaboration. acs.org For example, the reaction of in situ-generated sulfonic anhydrides with amines, including imidazole itself, can yield sulfonamides. acs.org Furthermore, the sulfonic acid group can sometimes be used as a removable blocking group in organic synthesis; it can be cleaved from an aromatic ring via desulfonation, typically by heating in the presence of a strong acid. numberanalytics.comwikipedia.orgyoutube.com

The following tables summarize the electronic effects of the inherent functional groups and predict their impact on the molecule's reactivity.

| Functional Group | Position | Inductive Effect | Mesomeric (Resonance) Effect | Overall Effect on Ring |

|---|---|---|---|---|

| Methyl (-CH₃) | C5 | +I (Donating) | Hyperconjugation (Donating) | Weakly Activating |

| Sulfonic Acid (-SO₃H) | C4 | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating |

| Reactivity Aspect | Predicted Influence | Justification |

|---|---|---|

| Electrophilic Aromatic Substitution | Strongly Inhibited | The dominant -I and -M effects of the -SO₃H group strongly deactivate the ring, making it a poor nucleophile. numberanalytics.com |

| Nitrogen Basicity (pKa) | Significantly Reduced | The -SO₃H group withdraws electron density from the nitrogen atoms, reducing their ability to accept a proton. nih.gov |

| Nitrogen Nucleophilicity | Significantly Reduced | Reduced electron density on the nitrogen lone pairs makes them less effective as nucleophiles. researchgate.net |

| Reactivity of the -SO₃H Group | Retained | The sulfonic acid group can be converted to other sulfonyl derivatives (e.g., sulfonamides) or removed via desulfonation. wikipedia.orgacs.org |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the optimized molecular geometry and electronic properties of the compound in its ground state. These calculations are foundational for more detailed analyses of the molecule's reactivity and potential interaction sites.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. nih.gov For compounds similar to 5-Methyl-1h-imidazole-4-sulfonic acid, DFT, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets like 6-311++G(d,p), is frequently utilized for geometry optimization and the calculation of various molecular properties. irjweb.comirjweb.com

These studies provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule. DFT calculations are also the basis for obtaining other critical parameters, including molecular orbital energies, electrostatic potential, and global reactivity descriptors. nih.govirjweb.com For instance, research on related benzimidazole (B57391) derivatives has successfully used DFT to analyze electronic structure, electronic transitions, and molecular surfaces. acs.org

Ab initio (from first principles) methods are another class of quantum chemical calculations used to study molecular systems. These methods are based solely on the principles of quantum mechanics without the use of experimental data. For functional groups present in this compound, such as imidazole (B134444) and sulfonic acid, ab initio calculations have been used to model molecular properties and interactions. rsc.org

Studies on alkanes functionalized with imidazole and sulfonic acid groups have utilized ab initio methods to determine potential energy profiles for bond rotations and the energetic penalties for proton transfer between molecules. rsc.org Such calculations are critical for understanding the conformational flexibility and proton conductivity characteristics, which are relevant for applications like polymer electrolyte membranes. rsc.org

Molecular Orbital Analysis

Molecular orbital (MO) analysis is essential for understanding the electronic behavior and reactivity of a molecule. It focuses on the distribution and energy of electrons in various molecular orbitals.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.compku.edu.cnnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. nih.govlibretexts.org Conversely, the LUMO is the innermost empty orbital that can accept electrons, determining the molecule's electrophilicity. nih.govlibretexts.org

For this compound, the HOMO is expected to be localized primarily around the electron-rich imidazole ring and the oxygen atoms of the sulfonic acid group, indicating these are likely sites for electrophilic attack. The LUMO distribution would highlight the regions most susceptible to nucleophilic attack. The analysis of FMOs is a significant factor in elucidating charge transfer, chemical stability, and optical properties. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net A large energy gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com A small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.netsemanticscholar.org

DFT calculations are commonly used to determine the energies of the HOMO (EHOMO) and LUMO (ELUMO) and the corresponding energy gap. This gap is instrumental in predicting the bioactivity of molecules resulting from intermolecular charge transfer. irjweb.com

Below is a table showing representative HOMO-LUMO energy data for related imidazole compounds, as calculated by DFT methods.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Imidazole (IM) | -6.23 | -0.11 | 6.12 |

| 2-Methylimidazole (MIM) | -6.15 | -0.01 | 6.14 |

| Benzimidazole (BIM) | -5.74 | -0.52 | 5.22 |

| Imidazole Derivative 1A | -6.2967 | -1.8096 | 4.4871 |

| This table is generated based on data from similar compounds to illustrate the concept. irjweb.comresearchgate.net |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. chemrxiv.orgnih.govresearchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential (colored red) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs of heteroatoms. Regions of positive electrostatic potential (colored blue) are electron-deficient and are favorable for nucleophilic attack. chemrxiv.orgnih.gov Green areas represent neutral or zero potential regions.

For this compound, MEP analysis would likely reveal:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the imidazole ring and the oxygen atoms of the sulfonic acid group, indicating these are the primary sites for interacting with electrophiles or for hydrogen bonding. orientjchem.orgmdpi.com

Positive Potential (Blue): Located around the hydrogen atoms, particularly the one attached to the nitrogen in the imidazole ring (N-H) and the hydroxyl hydrogen of the sulfonic acid group (if present in its non-ionized form), making them susceptible to nucleophilic attack. orientjchem.org

This analysis is crucial for understanding non-covalent interactions and plays a significant role in drug design and materials science. researchgate.net

Prediction of Stability and Reactivity

The stability and reactivity of a molecule are fundamentally governed by its electronic structure. Computational methods like Density Functional Theory (DFT) are instrumental in probing these characteristics. Key indicators of a molecule's kinetic stability and reactivity are derived from the energies of its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. irjweb.com

| Parameter | Symbol | Significance | Typical Value (for related Imidazole Derivatives) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | -6.2967 eV irjweb.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | -1.8096 eV irjweb.com |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity and kinetic stability | 4.4871 eV irjweb.com |

Note: The values in the table are for a different imidazole derivative and serve to illustrate the typical outputs of such a computational study.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational method to study the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com This technique is particularly valuable for understanding how molecules like this compound interact with their environment, such as in a solvent or at an interface.

MD simulations can be used to investigate:

Solvation: How the molecule is solvated by water or other solvents, which is critical for understanding its solubility and reactivity in solution.

Conformational Stability: The stability of the molecule's three-dimensional shape and how it fluctuates under different conditions.

Interfacial Behavior: How the molecule orients and interacts at interfaces, for instance, at an electrode-electrolyte interface in electrochemical applications. rsc.org Studies on imidazolium-based ionic liquids have shown that the structure of the cation significantly influences the layering and orientation at a graphene surface. rsc.org

Complex Formation: The stability and dynamics of complexes formed between the molecule and other species, such as metal ions. The imidazole ring is known to coordinate with a variety of metal ions. uminho.pt

For instance, MD simulations performed on benzimidazole-thiadiazole derivatives have been used to confirm the stability of these molecules within the active site of proteins, complementing experimental findings. acs.org Similarly, simulations of imidazolium (B1220033) ionic liquids using coarse-grained models have enabled the study of their structure and dynamics over long timescales (hundreds of nanoseconds), which is essential for understanding properties like diffusion and interfacial nanostructuring. rsc.org For this compound, MD simulations could predict its self-assembly behavior, its interaction with surfaces, and its dynamic properties in various media.

| Simulation Focus | Key Insights Gained | Relevance to this compound |

|---|---|---|

| Behavior at Interfaces | Adsorption energy, orientation, and layering at surfaces. rsc.org | Predicting its utility in materials for coatings, sensors, or batteries. |

| Aqueous Solution Dynamics | Solvation structure, diffusion coefficient, and potential for self-assembly. rsc.org | Understanding its properties as a solute or in formulation science. |

| Ligand-Protein Complex | Stability and conformational changes when bound to a target. acs.org | Assessing its potential in biochemical applications. |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are vital for advanced technological applications in photonics and optoelectronics, including optical switching and data storage. mdpi.com Organic molecules, particularly those with donor-π-acceptor architectures, are promising candidates for NLO materials.

The imidazole ring can act as part of a conjugated π-system, and when substituted with electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -SO₃H) groups, it can exhibit significant NLO properties. The primary parameter for quantifying a molecule's NLO response is the first-order hyperpolarizability (β). Computational DFT methods are highly effective for calculating this property. mdpi.comnih.gov

Studies on various imidazole and benzimidazole derivatives have demonstrated their potential as NLO materials. For example, a series of N-1-sulfonyl substituted benzimidazoles were synthesized and computationally investigated, with one derivative showing exceptionally high hyperpolarizability values, marking it as an "eye-catching NLO material." nih.gov In another study, the calculated first-order hyperpolarizability of novel triazine derivatives was found to be 15 to 24 times higher than that of urea, a standard reference material for NLO studies. nih.gov Given its structure, this compound possesses the necessary features—a conjugated ring system with donor and acceptor groups—to be a candidate for NLO applications, a hypothesis that can be rigorously tested through theoretical calculations.

| Compound | First-Order Hyperpolarizability (βtot) (x 10-30 cm5/esu) | Reference |

|---|---|---|

| Urea (Reference) | ~0.37 (Standard Value) | nih.gov |

| p-Cl Benzaldehyde | 820.22 | mdpi.com |

| Fused-Triazine Derivative (Compound 3) | ~5.55 (15x Urea) | nih.gov |

| Fused-Triazine Derivative (Compound 5) | ~8.88 (24x Urea) | nih.gov |

Note: The values in the table are for other organic compounds and are presented to provide context for the magnitude of NLO properties in promising materials compared to a standard reference.

Non Clinical Biological Activities and Mechanistic Insights of Imidazole Sulfonic Acid Derivatives

General Biological Activities of Imidazole (B134444) Scaffolds

The imidazole ring is a fundamental component of many significant biological molecules and has been a key scaffold in the development of numerous therapeutic agents. nih.gov Its unique chemical properties allow for a wide range of biological activities. nih.govnano-ntp.com

Antimicrobial Properties (Antifungal, Antibacterial, Antiviral)

Imidazole derivatives are well-established as potent antimicrobial agents, with mechanisms of action that are often multifaceted and effective against a variety of pathogens. proquest.comjchr.org

Antifungal Activity: A primary mechanism of antifungal action for many imidazole derivatives is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase. nano-ntp.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nano-ntp.com By disrupting ergosterol synthesis, these compounds compromise the structural integrity of the fungal cell membrane, leading to cell death. nano-ntp.com

Antibacterial Activity: The antibacterial effects of imidazole derivatives are diverse. Some compounds function by disrupting microbial cell membranes, leading to increased permeability and leakage of essential cellular contents. nano-ntp.com Others interfere with nucleic acid synthesis, thereby inhibiting bacterial replication and leading to cell death. nano-ntp.com Nitroimidazole derivatives, for instance, are converted into short-lived nitro radical anions under anaerobic conditions, which can damage DNA. nih.gov Studies have shown that sulfonamide-containing imidazole derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria. mdpi.com The presence of electron-withdrawing groups on the imidazole ring has been observed to enhance antibacterial activity. mdpi.com

Antiviral Activity: Imidazole derivatives have also demonstrated potential as antiviral agents against a range of viruses, including Human Cytomegalovirus (HCMV), HIV, and SARS-CoV-2. nih.govnih.gov For instance, certain 2-phenylbenzimidazole (B57529) analogs have shown significant antiviral activity against various RNA and DNA viruses. nih.gov The mechanism of antiviral action can vary, with some compounds inhibiting viral entry into host cells, while others disrupt viral replication processes. researchgate.net

Table 1: Antimicrobial Activity of Selected Imidazole Derivatives

| Compound Class | Organism(s) | Mechanism of Action/Activity |

|---|---|---|

| Imidazole Derivatives | Candida species, Aspergillus species | Inhibition of lanosterol 14α-demethylase, disrupting ergosterol synthesis. nano-ntp.com |

| Nitroimidazole Derivatives | Gram-negative and Gram-positive bacteria, Protozoa | Conversion to nitro radical anions that damage DNA. nih.gov |

| Imidazole Sulfonamides | Gram-positive and Gram-negative bacteria | Not fully elucidated, but show promising inhibitory effects. mdpi.com |

| 2-Phenylbenzimidazole Analogs | Various RNA and DNA viruses (e.g., VV, BVDV) | Potent inhibitory activity against viral replication. nih.gov |

| Imidazole-Coumarin Conjugates | Hepatitis C Virus (HCV) | Significant anti-HCV activity with EC50 values in the low micromolar range. nih.gov |

Antiproliferative and Anticancer Activities (in vitro/computational)

The imidazole scaffold is a prominent feature in a number of anticancer drugs and is a focal point of research for developing new antiproliferative agents. nih.govmdpi.com The anticancer mechanisms of imidazole derivatives are varied and target different aspects of cancer cell biology. ijsrtjournal.com

One key mechanism is the inhibition of tubulin polymerization. nih.gov By interfering with the dynamics of microtubules, which are essential for cell division, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis. nih.gov Another significant target for imidazole derivatives is the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). nih.govnih.gov

Computational studies, including molecular docking, have been instrumental in designing and predicting the anticancer activity of new imidazole derivatives. benthamdirect.com These studies help in understanding the binding interactions between the imidazole compounds and their target proteins, thereby guiding the synthesis of more potent and selective anticancer agents. benthamdirect.com For example, benzimidazole (B57391) sulfonamides have shown promising anticancer activity against various cancer cell lines, with IC50 values in the micromolar range. nih.gov

Table 2: In Vitro Antiproliferative Activity of Selected Imidazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50/Activity |

|---|---|---|

| Benzimidazole Sulfonamides | A549, HeLa, HepG2, MCF-7 | 0.15–7.26 μM nih.gov |

| Imidazole-based Indeno[1,2-b]quinoline-9,11-diones | Jurkat | IC16 = 0.7 μM (for compound 29) nih.gov |

| Imidazole-4,5-dicarboxamides | HL-60 | IC50 = 2.7–3.5 μM acs.org |

| Long-chain Imidazole Derivatives | K562, SK-N-DZ | Cytotoxic effects observed. researchgate.netbohrium.com |

| Tri-phenyl Imidazole Derivatives | MDA-MB-231 | Strong suppression observed for specific compounds. benthamdirect.com |

Anti-inflammatory and Neuroprotective Properties

Anti-inflammatory Properties: Imidazole derivatives have demonstrated significant anti-inflammatory effects through various mechanisms. nih.govjchemrev.com One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the synthesis of pro-inflammatory prostaglandins. nih.govresearchgate.net Additionally, some imidazole compounds can inhibit the degranulation of neutrophils and the generation of reactive oxygen species, further contributing to their anti-inflammatory profile. nih.gov Studies have shown that certain di- and tri-substituted imidazoles exhibit good anti-inflammatory activity with minimal gastrointestinal irritation. nih.gov

Neuroprotective Properties: The imidazole scaffold is also being explored for its neuroprotective potential. nih.govmdpi.com Certain imidazole-containing compounds have shown the ability to protect neurons from oxidative stress-induced damage. nih.gov For instance, imidazolyl nitrones have demonstrated superior neuroprotective properties in vivo by acting as spin traps for free radicals. nih.gov Furthermore, imidazole dipeptides like anserine (B1665513) have been shown to improve cognitive function in elderly individuals, suggesting a preventive effect against dementia. mdpi.com The neuroprotective mechanisms are thought to involve antioxidant and anti-inflammatory actions. mdpi.comnih.gov

Antiparasitic Activity

Imidazole derivatives have a long history of use as antiparasitic agents. nih.govresearchgate.net Their efficacy extends to a range of parasites, including Toxoplasma gondii. nih.govnih.gov The proposed mechanism of action for some imidazole derivatives against parasites involves the induction of oxidative stress. nih.govrun.edu.ng These compounds can lead to an increase in reactive oxygen species within the parasite, disrupting its mitochondrial membrane potential and ultimately leading to its death. run.edu.ng Research has identified specific imidazole derivatives with high selectivity towards the parasite over host cells, making them promising candidates for further development. nih.gov

Interactions with Biomolecules and Enzyme Systems

The diverse biological activities of imidazole derivatives are a direct result of their ability to interact with a wide array of biomolecules and modulate the activity of various enzyme systems. nih.govresearchgate.net

Enzyme Activity Modulation

The imidazole ring's ability to act as a ligand for metal ions and participate in hydrogen bonding makes it a versatile inhibitor or modulator of enzyme activity. ijsrtjournal.com

Imidazole derivatives are known to inhibit a variety of enzymes. As previously mentioned, they are potent inhibitors of fungal lanosterol 14α-demethylase and mammalian cyclooxygenase enzymes. nih.govnano-ntp.com Furthermore, they have been shown to inhibit microsomal enzymes, which are involved in the metabolism of various compounds in the liver. nih.gov

In the context of cancer therapy, imidazole-based compounds have been developed as inhibitors of key enzymes in cancer signaling pathways, such as tyrosine kinases and histone deacetylases. ijsrtjournal.comnih.gov For instance, long-chain imidazole derivatives have been shown to inhibit sirtuin-1 (SIRT1) deacetylase, aurora kinase A, and Janus kinase 2 (JAK2), all of which are implicated in tumorigenesis. researchgate.netbohrium.com The ability to selectively inhibit these enzymes is a crucial aspect of their therapeutic potential. nih.gov

Table 3: Enzyme Systems Modulated by Imidazole Derivatives

| Enzyme System | Type of Modulation | Biological Context |

|---|---|---|

| Lanosterol 14α-demethylase | Inhibition | Antifungal Activity nano-ntp.com |

| Cyclooxygenase (COX) | Inhibition (especially COX-2) | Anti-inflammatory Activity nih.govresearchgate.net |

| Microsomal Enzymes | Inhibition | Drug Metabolism nih.gov |

| Tyrosine Kinases (e.g., EGFR) | Inhibition | Anticancer Activity nih.govijsrtjournal.com |

| Histone Deacetylases (HDAC) | Inhibition | Anticancer Activity ijsrtjournal.com |

| Sirtuin-1 (SIRT1) Deacetylase | Inhibition | Anticancer Activity researchgate.netbohrium.com |

| Aurora Kinase A | Inhibition | Anticancer Activity researchgate.netbohrium.com |

| Janus Kinase 2 (JAK2) | Inhibition | Anticancer Activity researchgate.netbohrium.com |

| CD73 | Inhibition | Anticancer Activity benthamdirect.com |

| Nitric Oxide Synthase (nNOS) | Inhibition | Neuroprotection nih.gov |

Protein Binding Studies

The interaction of imidazole derivatives with proteins is a critical aspect of their biological activity. While specific binding studies on 5-Methyl-1h-imidazole-4-sulfonic acid are not extensively documented in publicly available literature, research on analogous imidazole compounds provides valuable insights into their potential protein binding characteristics.

Studies on the binding of imidazole, 1-methylimidazole (B24206), and 4-nitroimidazole (B12731) to yeast cytochrome c peroxidase (yCcP) have revealed relatively weak binding affinities. nih.gov The apparent equilibrium dissociation constants (KD app) for these compounds at pH 7 were determined to be 3.3 ± 0.4 M for imidazole, 0.85 ± 0.11 M for 1-methylimidazole, and approximately 0.2 M for 4-nitroimidazole. nih.gov This level of binding is noted to be significantly weaker, by about 120 times, than the binding of imidazole to metmyoglobin. nih.gov

Spectroscopic analysis of the binding of imidazole and 1-methylimidazole to yCcP suggests a partial ionization of the bound imidazole to imidazolate. nih.gov The pKa for the ionization of bound imidazole is estimated to be around 7.4 ± 0.2, which is notably lower than that of free imidazole. nih.gov Furthermore, the binding of 1-methylimidazole to yCcP is pH-dependent, with a four-fold increase in binding affinity observed when the pH is decreased from 7.5 to 4.0. nih.gov

These findings suggest that this compound, as a substituted imidazole, would also be expected to interact with proteins, with the binding affinity and characteristics being influenced by the methyl and sulfonic acid functional groups. The sulfonic acid group, in particular, would introduce a strong acidic character, which could significantly modulate protein interactions compared to the simpler imidazoles studied.

| Compound | Apparent Equilibrium Dissociation Constant (KD app) at pH 7 |

| Imidazole | 3.3 ± 0.4 M |

| 1-Methylimidazole | 0.85 ± 0.11 M |

| 4-Nitroimidazole | ~0.2 M |

Mechanistic Insights into Enzyme Inhibition (e.g., APO-liver alcohol dehydrogenase inhibitor)

The mechanism involves the alkylation of Cys-46, a key residue in the enzyme's active site. nih.gov Imidazole was found to enhance the inactivation of the enzyme by several haloacids and iodoacetamide. nih.gov The inactivation process was observed to be faster in a ternary complex of the enzyme, imidazole, and a haloacid compared to the binary enzyme-haloacid complex. nih.gov

The proposed mechanism suggests that when imidazole binds to the active-site metal ion (typically zinc in alcohol dehydrogenase), it donates sigma-electrons to the metal. This increases the electron density on the metal, which is then distributed to the other ligands, including the sulfur atom of Cys-46. nih.gov The resulting increase in the nucleophilicity of the Cys-46 sulfur promotes its alkylation, leading to the inactivation of the enzyme. nih.gov This promotional effect of imidazole on alkylation was also observed with cobalt- and cadmium-substituted liver alcohol dehydrogenases. nih.gov

Given these findings, it is plausible that this compound could exhibit similar modulatory effects on liver alcohol dehydrogenase and other metalloenzymes. The specific nature and potency of its interaction would be influenced by the steric and electronic properties of the methyl and sulfonic acid groups.

Receptor Antagonism Studies (e.g., Histamine (B1213489) H2-receptor antagonists as a class)

Imidazole derivatives are a cornerstone in the development of histamine H2-receptor antagonists, a class of drugs that reduce the production of stomach acid. wikipedia.org The prototypical H2-receptor antagonist, cimetidine (B194882), is an imidazole derivative. nih.gov These drugs act as competitive antagonists of histamine at the H2-receptors located on the parietal cells of the stomach lining. wikipedia.org By blocking these receptors, they suppress both the normal and meal-stimulated secretion of gastric acid. wikipedia.org

The class of H2-receptor antagonists includes several compounds with different structural features, but the imidazole ring is a key component in some of the earliest and most well-known examples. The development of these drugs was a landmark in the use of quantitative structure-activity relationships (QSAR) in medicinal chemistry. wikipedia.org

In a study on the human gastric cancer cell line HGT-1, various imidazole derivatives were shown to inhibit H2 receptor activity. nih.gov The inhibitory potencies of these compounds were compared, with cimetidine serving as a reference. The study also highlighted that the nature of the imidazole derivative can influence the reversibility of the receptor blockade. nih.gov For instance, while the effects of cimetidine were readily reversible, other derivatives showed a more persistent, apparently irreversible action. nih.gov

The structural features of this compound, particularly the presence of the imidazole core, suggest its potential to interact with histamine H2-receptors. However, the specific antagonist or agonist activity and potency would need to be determined through dedicated pharmacological studies.

| H2-Receptor Antagonist | Structural Class |

| Cimetidine | Imidazole derivative |

| Ranitidine | Basically substituted furan |

| Famotidine | Guanidino-thiazole |

| Nizatidine | Thiazole |

| Roxatidine | Aminoalkylphenoxy |

Applications in Chemical Research and Industry Non Clinical

Intermediates in Organic Synthesis

The imidazole (B134444) ring is a fundamental building block in the synthesis of numerous organic molecules. Derivatives of imidazole are common precursors in medicinal chemistry and the development of new materials. Compounds such as 5-methyl-1H-imidazole-4-carboxylic acid, a structurally related molecule, are synthesized from precursors like ethyl 5-methyl-1H-imidazole-4-carboxylate and serve as intermediates for more complex structures.

While 5-Methyl-1H-imidazole-4-sulfonic acid is not widely cited as a common starting material or intermediate in the available scientific literature, its structure suggests potential as a precursor. The sulfonic acid group can be converted to other functional groups, such as sulfonyl chlorides or sulfonamides, which are valuable in synthetic chemistry. For instance, the related compound 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride is a known chemical reagent. The presence of both the imidazole ring and the sulfonic acid group allows for multifunctional modification, making it a potentially versatile, though not commonly documented, synthetic intermediate.

Catalysis in Organic Reactions (e.g., esterifications, alkylations)

Organic compounds that contain a sulfonic acid group are well-established as replacements for traditional mineral acids in catalysis due to their stability, ease of handling, and potential for reusability. Specifically, sulfonic acid-functionalized ionic liquids (SAILs), often based on an imidazolium (B1220033) core, have demonstrated significant catalytic activity in reactions like esterification.

Esterification: Studies on related compounds, such as 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate (B86663), show they can effectively catalyze the esterification of free fatty acids for biodiesel production. The acidity provided by the sulfonic acid group is crucial for this catalytic function. While direct studies on this compound are not prevalent, its inherent acidity suggests it could function as an acid catalyst in similar esterification reactions.

Alkylation: The alkylation of the imidazole ring is a key reaction for synthesizing various derivatives, including ionic liquids used in catalysis. While the imidazole moiety itself is typically the substrate for alkylation, sulfonic acid-containing catalysts are employed to facilitate other types of alkylation reactions, such as the production of high-octane gasoline. Imidazole-methane sulfonic ionic liquids have been specifically synthesized and used for catalytic alkylation desulfurization. There is no specific literature detailing the use of this compound as a catalyst for alkylation.

| Catalyst Type | Example Compound | Reaction Type | Key Finding |

|---|---|---|---|

| Sulfonic Acid Imidazolium Salt | 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate | Esterification | Effective catalyst for converting free fatty acids. |

| Sulfonated Polyionic Liquid | Sulfonic acid immobilized on poly ionic liquid (SPIL) | Esterification | Highly stable and reusable catalyst under solvent-free conditions. |

| Imidazole-methane Sulfonic Ionic Liquid | C4(MIM)-MSA | Alkylation Desulfurization | Demonstrates excellent alkylation desulfurization effect. |

Materials Science Applications

In materials science, imidazole derivatives are investigated for creating functionalized polymers and nanocomposites. The ability of the imidazole ring to be incorporated into larger polymer chains and the reactivity of its functional groups are key to this application. For example, 2-amino-1H-imidazole-4-sulfonic acid has been studied for its potential in creating such advanced materials. There are no specific studies available that document the use of this compound in materials science applications.

Agrochemical Development

The imidazole heterocyclic ring is a structural component found in a variety of substances used in the agrochemical industry. However, a review of the available literature and chemical databases does not indicate that this compound is currently used or is under specific development as an agrochemical.

Curing Agents in Epoxy Resins

Imidazoles and their derivatives are a well-known class of curing agents (hardeners) and accelerators for epoxy resins. They function as catalysts for the anionic homopolymerization of the epoxy resin, leading to highly cross-linked and thermally stable networks. The reactivity of the imidazole can be tailored by adding different substituent groups to the ring. Commonly used derivatives include 2-methylimidazole and 2-ethyl-4-methylimidazole. The scientific literature on epoxy curing agents primarily focuses on imidazoles that are not substituted with strongly acidic groups like sulfonic acid. There is no available research indicating the use of this compound as a curing agent for epoxy resins.

Corrosion Inhibition Studies

Both the imidazole ring and the sulfonic acid group are recognized for their potential in corrosion inhibition. Imidazole derivatives are effective corrosion inhibitors because the nitrogen atoms can coordinate with metal surfaces, forming a protective film. Ionic liquids based on imidazole have been synthesized and tested as green, effective corrosion inhibitors for steel in various environments.

The presence of a sulfonic acid group can also contribute to the inhibition mechanism. Studies on general imidazole sulfonic acid derivatives have shown they can reduce the rate of metal corrosion. However, despite the potential of its functional groups, no specific experimental or theoretical studies focusing on the corrosion inhibition performance of this compound have been found in the reviewed literature.

| Inhibitor Class | Functional Groups | Inhibition Mechanism | Relevance to Target Compound |

|---|---|---|---|

| Imidazole Derivatives | Imidazole Ring (N atoms) | Adsorption on metal surface via lone pair electrons of nitrogen, forming a protective layer. | The core imidazole ring is present in this compound. |

| Sulfonic Acid Derivatives | Sulfonic Acid (-SO3H) | Can participate in surface adsorption and protective film formation. | The sulfonic acid group is present in this compound. |

| Imidazole-based Ionic Liquids | Imidazolium Cation | Electrochemical interactions with the metal surface enhance protective film formation. | Highlights the general utility of the imidazole structure in corrosion science. |

Dyes for Solar Cells and Other Optical Applications

Organic dyes containing imidazole motifs have been developed and demonstrated as effective sensitizers in dye-sensitized solar cells (DSSCs). The amphoteric nature of the imidazole ring allows it to be used as a donor, acceptor, or π-linker within the dye's molecular structure. The incorporation of imidazole chromophores can improve light-harvesting properties and reduce charge recombination. While various complex imidazole derivatives have been synthesized and tested for this purpose, there is no specific research in the available scientific literature that reports the synthesis or application of this compound as a dye for solar cells or for other optical uses.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic separation is essential for isolating 5-Methyl-1h-imidazole-4-sulfonic acid from complex matrices and enabling its accurate quantification. The choice of technique is heavily influenced by the compound's high polarity and non-volatility.

Liquid Chromatography (LC)

Liquid chromatography is the most promising technique for the direct analysis of this compound. However, standard reversed-phase (RP) chromatography using C18 columns is generally ineffective for retaining such a polar compound, which would likely elute in the void volume. waters.com More specialized LC techniques are therefore required.

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is a powerful alternative for the retention of highly polar and ionic compounds. worktribe.comnih.govwikipedia.org In HILIC, a polar stationary phase (e.g., bare silica, diol, amide, or zwitterionic phases) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent, like acetonitrile (B52724), and a small amount of aqueous buffer. nih.govwaters.com This creates a water-enriched layer on the stationary phase, into which polar analytes can partition, thus enabling their retention. For a zwitterionic compound like this compound, a zwitterionic HILIC column (e.g., ZIC-HILIC) could provide a suitable separation mechanism. nih.gov